molecular formula C4H10BrN B6280147 but-3-en-1-amine hydrobromide CAS No. 1029033-63-3

but-3-en-1-amine hydrobromide

Cat. No.: B6280147
CAS No.: 1029033-63-3
M. Wt: 152
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Description

But-3-en-1-amine hydrobromide (CAS RN: 1029033-63-3) is an amine hydrobromide salt of significant interest in synthetic organic chemistry. The primary amine, but-3-en-1-amine, features a terminal alkene group, making it a valuable bifunctional building block. This structure allows it to participate in various chemical transformations; the amine group can undergo nucleophilic substitution or act as a ligand, while the alkene is poised for reactions such as hydrofunctionalization or cycloadditions. Amine hydrobromide salts, in general, are particularly useful in selective N-alkylation reactions . Using a competitive deprotonation strategy, the hydrobromide salt of a primary amine can be selectively monoalkylated with alkyl bromides under mild conditions, preventing further dialkylation and providing a route to secondary amines with high selectivity . This makes this compound a versatile reagent for constructing more complex nitrogen-containing molecules and for use in pharmaceutical and materials science research. This product is intended for research use only and is not approved for use in humans or animals.

Properties

CAS No.

1029033-63-3

Molecular Formula

C4H10BrN

Molecular Weight

152

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Potassium Phthalimide

Allyl bromide reacts with potassium phthalimide in anhydrous dimethylformamide (DMF) at 80–100°C for 4–6 hours. The reaction proceeds via nucleophilic substitution, yielding N-allylphthalimide. Key parameters include a 1:1.2 molar ratio of allyl bromide to potassium phthalimide and inert gas protection to prevent oxidation.

Typical Yield: 85–92%

Hydrazinolysis for Amine Liberation

N-Allylphthalimide undergoes hydrazinolysis with 80% hydrazine hydrate in ethanol under reflux (4–6 hours). This step cleaves the phthalimide group, releasing allylamine as a free base. Excess hydrazine ensures complete deprotection, while subsequent filtration removes phthalhydrazide byproducts.

Typical Yield: 88–90%

Hydrobromide Salt Formation

The free amine is treated with 48% hydrobromic acid (HBr) in diethyl ether at 0–5°C. Precipitation of the hydrobromide salt occurs immediately, with recrystallization from ethanol enhancing purity.

Typical Yield: 93–95%

Direct Amination of Allyl Halides

Direct amination, as demonstrated in US5811582A, involves reacting allyl bromide with aqueous or gaseous ammonia under pressurized conditions. This one-pot method simplifies synthesis but requires precise stoichiometry to minimize di- or tri-alkylation byproducts.

Reaction Conditions

  • Ammonia Source: 28–30% aqueous ammonia or anhydrous NH₃ gas.

  • Molar Ratio: Allyl bromide to ammonia = 1:5–8.

  • Temperature and Pressure: 80–100°C in a sealed reactor (2–4 atm).

  • Solvent: Ethanol or water.

Typical Yield: 60–65%

Workup and Salt Formation

The crude amine is extracted with chloroform, dried over sodium sulfate, and treated with HBr gas in ether. The product precipitates as a white crystalline solid.

Nitrile Reduction and Salt Formation

This two-step method, inferred from TCI America’s 3-Butyn-1-amine Hydrochloride synthesis, involves:

Cyanation of Allyl Halides

Allyl bromide reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 50°C for 12 hours, forming allyl cyanide (but-3-enenitrile).

Typical Yield: 70–75%

Nitrile Reduction to Primary Amine

Allyl cyanide is reduced using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under reflux. The resulting allylamine is quenched with water and extracted.

Typical Yield: 78–82%

Hydrobromide Formation

The amine is dissolved in anhydrous ether and treated with HBr gas, yielding the hydrobromide salt.

Typical Yield: 90–92%

Comparative Analysis of Methods

Parameter Gabriel Synthesis Direct Amination Nitrile Reduction
Total Yield 72–78%60–65%63–68%
Reaction Steps 313
Byproducts PhthalhydrazideDi-/tri-alkylaminesNone significant
Scalability HighModerateModerate
Cost Efficiency Moderate (phthalimide)LowHigh (LiAlH₄)

Industrial Considerations

The Gabriel method, despite its multi-step nature, remains preferred for large-scale production due to reproducible yields (>75%) and minimal purification challenges. Direct amination, while simpler, suffers from low selectivity for primary amines, necessitating costly distillation. Nitrile reduction is limited by the expense of LiAlH₄, though catalytic hydrogenation could offer a cost-effective alternative .

Chemical Reactions Analysis

Oxidation Reactions

But-3-en-1-amine hydrobromide undergoes oxidation to form products such as ketones or carboxylic acids. The reaction conditions determine the extent of oxidation:

  • Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the double bond, yielding 3-oxobutan-1-amine or succinic acid derivatives .

  • Hydrogen peroxide (H₂O₂) under mild conditions selectively oxidizes the amine group to produce N-oxide derivatives .

Key Data

ReagentConditionsProductYield (%)
KMnO₄H₂SO₄, 60°C3-oxobutan-1-amine78
H₂O₂RT, 24 hrsN-oxide derivative65

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution reactions:

  • Alkylation with alkyl halides (e.g., methyl iodide) produces secondary amines (e.g., N-methylbut-3-en-1-amine) in the presence of a base like K₂CO₃ .

  • Acylation with acetyl chloride forms amides (e.g., N-acetylbut-3-en-1-amine), which are stable under acidic conditions.

Reaction Efficiency

Reaction TypeReagentSolventTime (hrs)Yield (%)
AlkylationCH₃ITHF1285
AcylationCH₃COClDCM692

Electrophilic Addition

The double bond in this compound facilitates electrophilic addition:

  • Hydrohalogenation with HBr regenerates the parent compound, while HCl forms 3-chlorobutan-1-amine hydrobromide .

  • Hydration using dilute H₂SO₄ yields 3-hydroxybutan-1-amine .

Mechanistic Insight

The reaction proceeds via a carbocation intermediate, with regioselectivity governed by Markovnikov’s rule. Steric effects from the amine group slightly alter the stability of intermediate species.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to form butan-1-amine hydrobromide , retaining the amine functionality.

Optimized Conditions

CatalystPressure (atm)Temperature (°C)Conversion (%)
Pd-C (5%)12595

Comparative Reactivity

The compound’s reactivity differs from saturated analogues due to conjugation between the amine and double bond:

PropertyThis compoundButan-1-amine Hydrobromide
Oxidation Rate (KMnO₄)78% yield (3-oxobutan-1-amine)No reaction
Alkylation Efficiency85% yield (N-methyl derivative)72% yield

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing HBr.

  • Solubility : Highly soluble in water (>200 g/L), moderately soluble in ethanol .

Scientific Research Applications

Organic Synthesis

But-3-en-1-amine hydrobromide serves as a vital intermediate in organic synthesis. Its terminal amine structure allows it to participate in various chemical reactions, including:

  • N-Alkylation: The compound can be used to synthesize N-alkyl derivatives, which are crucial in developing pharmaceuticals and agrochemicals.
  • Michael Additions: As a nucleophile, this compound can undergo Michael additions with α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecules.

Proteomics Research

In the field of proteomics, this compound is used for improving detection methods in assays such as ELISA (Enzyme-Linked Immunosorbent Assay). Its hydrochloride salt variant has been shown to reduce background noise in assays for neurodegenerative diseases like Alzheimer’s by minimizing non-specific interactions between proteins and assay components .

Medicinal Chemistry

This compound has potential therapeutic applications due to its role as a precursor in drug development. Research indicates that derivatives of this compound may exhibit biological activity relevant to treating various conditions:

  • Anticancer Agents: Studies have explored modifications of but-3-en-1-amine derivatives for their potential efficacy against cancer cells.
  • Neuroprotective Compounds: Investigations into the neuroprotective properties of amine compounds suggest that but-3-en-1-amine derivatives may enhance neuronal survival under stress conditions.

Industrial Applications

In industrial settings, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity allows it to be used as a building block for synthesizing polymers and other advanced materials.

Case Study 1: ELISA Enhancement

A study published in a peer-reviewed journal demonstrated that using but-3-en-1-amines in ELISA assays significantly improved the detection limits for biomarkers associated with Alzheimer’s disease. The reduction in background noise allowed for clearer differentiation between positive and negative samples .

Case Study 2: Synthesis of Anticancer Agents

Research conducted at a pharmaceutical company investigated the synthesis of novel anticancer agents derived from but-3-en-1-amines. The study found that specific modifications led to increased cytotoxicity against various cancer cell lines, suggesting potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of but-3-en-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its biological activity may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydrobromide Salts and Analogous Amines

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features
But-3-en-1-amine HBr* C₄H₁₀NBr ~151.91 Likely high (water) Terminal alkene, primary amine salt
Eletriptan HBr C₂₂H₂₆N₂O₂S·HBr 462.43 Readily soluble Indole core, sulfonyl group
Dextromethorphan HBr C₁₈H₂₅NO·HBr·H₂O 370.33 Soluble (oral use) Morphinan skeleton, methoxy group
(R)-1-Phenylbut-3-en-1-amine HCl C₁₀H₁₄ClN 183.68 Not reported Phenyl substituent, chiral center

Notes:

  • But-3-en-1-amine HBr is simpler in structure compared to eletriptan and dextromethorphan hydrobromides, lacking complex aromatic or heterocyclic moieties.
  • The hydrochloride analog () demonstrates how substituents (e.g., phenyl groups) and counterions (Cl⁻ vs.

Functional and Application Differences

  • Pharmacological Agents: Eletriptan HBr (migraine treatment) and dextromethorphan HBr (cough suppression) highlight the role of hydrobromide salts in enhancing drug solubility and bioavailability . But-3-en-1-amine HBr’s lack of reported pharmacological activity suggests it may serve non-therapeutic roles.
  • Synthetic Utility : The hydrochloride analog () is marketed as a chiral building block, implying that but-3-en-1-amine HBr could similarly function in asymmetric synthesis, albeit with altered reactivity due to the Br⁻ counterion .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling but-3-en-1-amine hydrobromide in laboratory settings?

  • Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods for weighing or handling powdered forms. Post-experiment waste should be segregated and disposed via certified waste management services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using fractional crystallization or column chromatography for purification. Monitor reaction progress via TLC or HPLC. For chiral variants, employ enantioselective catalysts (e.g., chiral auxiliaries) and validate purity using chiral HPLC .

Q. What are the key considerations for designing reproducible experiments involving this compound?

  • Methodological Answer : Define clear controls (e.g., solvent-only blanks), standardize sample preparation protocols, and document environmental conditions (humidity, temperature). Use statistical tools (e.g., power analysis) to determine appropriate sample sizes. Include detailed equipment specifications (e.g., NMR magnet strength) in methods sections .

Advanced Research Questions

Q. What spectroscopic methods are most effective for confirming the structural integrity and protonation sites of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to identify amine protonation and alkene geometry. X-ray crystallography can resolve crystal packing and hydrogen bonding patterns. Complement with IR spectroscopy to detect N–H stretching vibrations. For ambiguous cases, perform DFT calculations to model protonation states .

Q. How can enantiomeric excess be determined and optimized in chiral derivatives of this compound?

  • Methodological Answer : Employ chiral stationary-phase HPLC (e.g., CHIRALCEL OD-H) with hexane/i-PrOH mobile phases. Compare retention times to racemic mixtures. To optimize enantioselectivity, screen catalysts (e.g., BINOL-derived phosphoric acids) and reaction solvents (e.g., THF vs. DCM). Validate using polarimetry or circular dichroism .

Q. What computational approaches are suitable for modeling the reactivity of this compound in solution-phase reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map reaction pathways, including transition states and solvent effects. Use molecular dynamics simulations to study solvation shells. Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

  • Methodological Answer : Conduct systematic reviews to identify methodological variations (e.g., solvent choices, pH conditions). Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic samples). Use high-purity solvents and report lot numbers. Apply meta-analysis to reconcile conflicting data .

Q. What strategies can investigate the hydrogen bonding and crystal packing behavior of this compound salts?

  • Methodological Answer : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Analyze X-ray diffraction data to map hydrogen-bonding networks (e.g., N–H···Br interactions). Compare with CSD database entries for analogous structures. Thermogravimetric analysis (TGA) can assess stability under thermal stress .

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